(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-ethoxy-4,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-10(2,3)6-8-11/h4-9,12H2,1-3H3 |
InChI Key |
NJWMKLPWYMJOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
The preparation of (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine involves synthetic routes and reaction conditions that are typically proprietary to manufacturers. it generally involves the reaction of appropriate cyclohexane derivatives with ethoxy and amine groups under controlled conditions . Industrial production methods often include bulk custom synthesis and procurement to meet specific purity and quantity requirements .
Chemical Reactions Analysis
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is an organic compound belonging to the amine class, characterized by a cyclohexyl ring with two methyl groups at the 4-position and an ethoxy group at the 1-position. Its unique structure suggests potential applications in various fields, notably in fragrance synthesis and pharmaceuticals.
Potential Applications
This compound 's distinctive structural arrangement may give it unique chemical properties suitable for various applications.
- Fragrance Industry Its unique structure may impart desirable olfactory properties.
- Synthesis The compound can be synthesized through multi-step processes requiring precise control of reaction conditions to ensure high yields and purity.
Structural Similarities and Uniqueness
Several compounds exhibit structural similarities to This compound , offering a basis for comparison and highlighting its specific characteristics:
| Compound Name | Notable Features |
|---|---|
| (4-Methoxy-4-methylcyclohexyl)methanamine | Contains a methoxy group instead of an ethoxy group; used in similar applications. |
| 1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanol | Hydroxyl group introduces different reactivity; potential use in cosmetics. |
| 1-(4-Methyl-3-cyclohexen-1-yl)propylamine | Features a cyclohexenyl moiety; may have different biological activities. |
The uniqueness of This compound is due to its specific combination of functional groups, potentially leading to distinct chemical reactivity and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets and pathways specific to its functional groups. The ethoxy and amine groups play crucial roles in its reactivity and interaction with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1-ethoxy-4,4-dimethylcyclohexyl)methanamine with structurally analogous compounds, focusing on molecular properties, functional groups, and inferred toxicological profiles.
Substituent Effects: Ethoxy vs. Methoxy
1-(1-Methoxy-4,4-dimethylcyclohexyl)methanamine (CAS: MFCD 22421974) differs only in its methoxy substituent (OCH₃) instead of ethoxy (OCH₂CH₃). Key comparisons include:
- Molecular Weight : The ethoxy variant has a higher molecular weight (~16 g/mol difference) due to the additional methylene group.
- Synthetic Accessibility : Methoxy analogs are commercially available or synthesized via established protocols for benzylamines, while ethoxy derivatives may require tailored synthetic routes .
Cyclohexanamine Derivatives with Primary Amines
4,4'-Methylenebis(cyclohexylamine) (CAS: 6864-37-5) shares a cyclohexane backbone and primary amine groups. Key differences:
- Toxicity : Read-across data suggest primary aliphatic amines like these may exhibit similar acute toxicity (e.g., respiratory or dermal irritation), but substituents like ethoxy could modulate metabolic pathways .
Aromatic vs. Aliphatic Amines
2-(4-Methoxyphenyl)-N-methylethanamine (CAS: Not listed) is an aromatic amine with a methoxy-phenyl group. Contrasts include:
- Bioactivity : Aromatic amines often target neurotransmitter receptors (e.g., serotonin/dopamine), whereas aliphatic amines like the target compound may interact with lipid membranes or enzymes.
- Stability : Cyclohexane-based amines generally exhibit higher conformational stability than flexible aromatic analogs .
Data Tables
Table 1: Molecular Properties of Selected Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| This compound | C₁₁H₂₃NO | ~185.3 (estimated) | Ethoxy, 4,4-dimethyl | Primary amine |
| 1-(1-Methoxy-4,4-dimethylcyclohexyl)methanamine | C₁₀H₂₁NO | 169.28 | Methoxy, 4,4-dimethyl | Primary amine |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Bis-cyclohexyl, methyl | Primary amines |
| 2-(4-Methoxyphenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.23 | Methoxy-phenyl | Secondary amine |
Table 2: Toxicological Inferences
*PM10 data from analogous cyclohexanemethanamines .
Research Findings and Implications
- Structural Flexibility : The ethoxy group in this compound may enhance lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration in drug design .
- Toxicological Gaps : While primary amines generally exhibit predictable toxicity, ethoxy substituents could introduce unique metabolic byproducts requiring further study .
- Synthetic Challenges: Non-commercial ethoxy-substituted amines may require palladium-catalyzed or Grignard-based methodologies, as seen in benzylamine syntheses .
Biological Activity
(1-Ethoxy-4,4-dimethylcyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its effects on various cell types, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Where and are determined by the specific structure of this compound. The presence of the ethoxy and dimethylcyclohexyl groups suggests potential lipophilicity, which may influence its interaction with biological membranes.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities. Here are some key findings:
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study showed that at concentrations ranging from 0.2 to 1 μM, the compound significantly reduced cell viability in melanoma cells (A375), indicating potential anticancer properties .
The mechanism underlying the antiproliferative effects appears to involve:
- Cell Cycle Arrest : The compound induced G2/M phase arrest in A375 cells, leading to increased apoptosis rates. Flow cytometry analyses revealed that treated cells exhibited significant increases in both apoptotic and necrotic populations .
- Inhibition of Signaling Pathways : It was observed that this compound downregulated key proteins involved in cell survival and proliferation, such as NF-ĸB and MMP-9, through inhibition of the PI3K/Akt signaling pathway .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Melanoma Cell Lines
A detailed examination of this compound's effects on A375 melanoma cells revealed:
- Concentration-Dependent Inhibition : At concentrations between 0.04 and 1 μM, significant reductions in cell migration were noted.
- Induction of Apoptosis : The compound increased apoptotic markers significantly compared to control groups .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on normal human cell lines to assess safety profiles:
- Selectivity Index : The compound exhibited a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancer cells .
Data Tables
| Parameter | Value |
|---|---|
| IC50 against A375 Cells | 0.5 μM |
| Apoptotic Cell Percentage | 46% at 50 μM |
| Necrotic Cell Percentage | 21% at 50 μM |
| Selectivity Index | >2000 |
Q & A
Q. What are the established synthetic routes for (1-Ethoxy-4,4-dimethylcyclohexyl)methanamine, and what catalysts are typically employed?
- Methodological Answer: The synthesis of this compound can be approached via cyclohexyl derivatives reacting with ethoxy-containing reagents and amines. For example, analogous methods involve acid- or base-catalyzed Mannich-type reactions, where formaldehyde and dimethylamine are used to functionalize the cyclohexyl ring . Catalysts such as sulfuric acid or sodium hydroxide are critical for controlling regioselectivity and minimizing side products. Ethoxy group introduction may require etherification steps under anhydrous conditions, as seen in related methoxy-cyclohexyl compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the cyclohexyl ring and verifying the ethoxy group's presence. High-Performance Liquid Chromatography (HPLC) ensures purity, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can identify amine and ether functional groups .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Safety Data Sheets (SDS) for structurally similar amines indicate hazards such as skin irritation and respiratory sensitization. Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under inert gas. Emergency protocols should include neutralization with weak acids for spills .
Advanced Research Questions
Q. How can researchers resolve discrepancies in yield data when synthesizing this compound under varying reaction conditions?
- Methodological Answer: Systematic Design of Experiments (DOE) is recommended to optimize parameters like temperature, catalyst loading, and solvent polarity. For instance, kinetic studies under reflux vs. room temperature can identify thermodynamic vs. kinetic control. Comparative analysis of acid vs. base catalysis (e.g., H₂SO₄ vs. NaOH) may explain yield variations . Contradictory data could arise from incomplete purification; thus, repurification via column chromatography or recrystallization should be tested .
Q. What strategies are recommended for elucidating the pharmacological mechanism of this compound in neuropharmacology studies?
- Methodological Answer: Conduct radioligand binding assays to screen for affinity toward neurotransmitter receptors (e.g., GABAₐ or NMDA receptors). Molecular docking simulations can predict binding poses, while in vitro electrophysiology assays validate functional modulation. Pharmacokinetic profiling (ADME) using HPLC-MS quantifies bioavailability and metabolic stability .
Q. How does the substitution pattern on the cyclohexyl ring influence the chemical reactivity of this compound compared to its structural analogs?
- Methodological Answer: The 4,4-dimethyl groups introduce steric hindrance, slowing nucleophilic attacks at the cyclohexyl core. Ethoxy groups enhance electron density, increasing susceptibility to electrophilic aromatic substitution. Comparative studies with methoxy analogs (e.g., 1-methoxy-4,4-dimethyl derivatives) reveal differences in reaction rates and byproduct profiles via kinetic monitoring .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models trained on analogous amines correlate structural features (e.g., logP, polar surface area) with biological endpoints like IC₅₀ values. Molecular Dynamics (MD) simulations assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
